
2,2'-Bis((dicyclohexylphosphino)methyl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bis((dicyclohexylphosphino)methyl)-1,1’-biphenyl is a phosphine ligand commonly used in coordination chemistry and catalysis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various catalytic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis((dicyclohexylphosphino)methyl)-1,1’-biphenyl typically involves the reaction of 2,2’-dibromomethyl-1,1’-biphenyl with dicyclohexylphosphine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphine ligand.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Bis((dicyclohexylphosphino)methyl)-1,1’-biphenyl undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other groups.
Coordination: It forms coordination complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides or other nucleophiles are used.
Coordination: Transition metals like palladium, platinum, and nickel are commonly used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphine derivatives.
Coordination: Metal-phosphine complexes.
Applications De Recherche Scientifique
2,2’-Bis((dicyclohexylphosphino)methyl)-1,1’-biphenyl is widely used in scientific research due to its versatility:
Chemistry: It is used as a ligand in various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: The compound is used in the study of enzyme mimetics and metalloproteins.
Medicine: It is explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,2’-Bis((dicyclohexylphosphino)methyl)-1,1’-biphenyl involves its ability to coordinate with transition metals, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation and cross-coupling. The phosphine ligands provide electronic and steric effects that enhance the reactivity and selectivity of the metal center.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Bis(dicyclohexylphosphino)ethane
- Bis(dicyclohexylphosphino)methane
- Bis(diphenylphosphino)methane
Uniqueness
2,2’-Bis((dicyclohexylphosphino)methyl)-1,1’-biphenyl is unique due to its biphenyl backbone, which provides additional rigidity and steric bulk compared to other similar compounds. This structural feature enhances its ability to form stable complexes with transition metals and improves its performance in catalytic applications.
Propriétés
Numéro CAS |
192866-64-1 |
|---|---|
Formule moléculaire |
C38H56P2 |
Poids moléculaire |
574.8 g/mol |
Nom IUPAC |
dicyclohexyl-[[2-[2-(dicyclohexylphosphanylmethyl)phenyl]phenyl]methyl]phosphane |
InChI |
InChI=1S/C38H56P2/c1-5-19-33(20-6-1)39(34-21-7-2-8-22-34)29-31-17-13-15-27-37(31)38-28-16-14-18-32(38)30-40(35-23-9-3-10-24-35)36-25-11-4-12-26-36/h13-18,27-28,33-36H,1-12,19-26,29-30H2 |
Clé InChI |
ATNDPFNEEGYBRU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)P(CC2=CC=CC=C2C3=CC=CC=C3CP(C4CCCCC4)C5CCCCC5)C6CCCCC6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


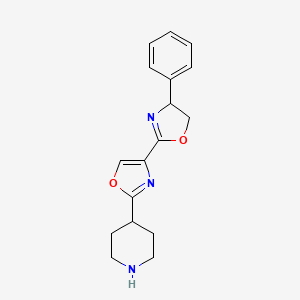
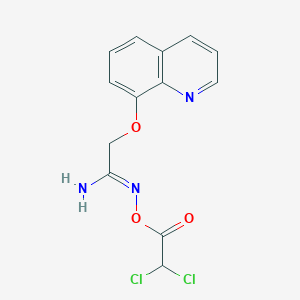
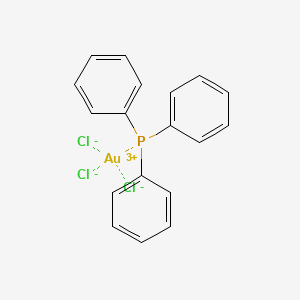

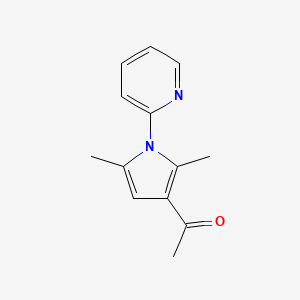
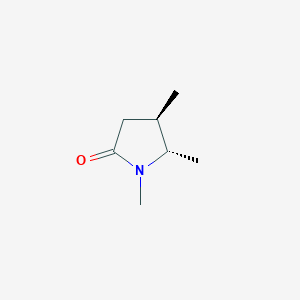
![5-(Butylamino)-2-phenyl-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B12890156.png)
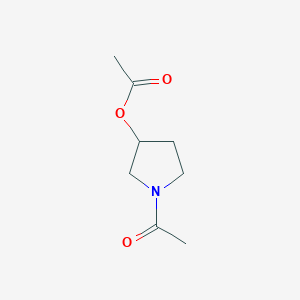
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B12890165.png)
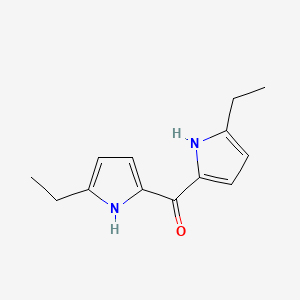
![(2,11-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine)](/img/structure/B12890181.png)
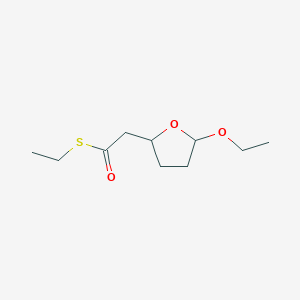
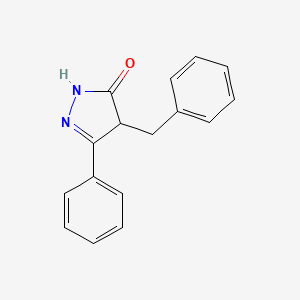
![(s)-(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol](/img/structure/B12890207.png)
